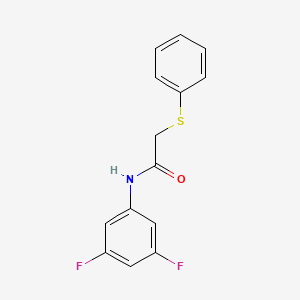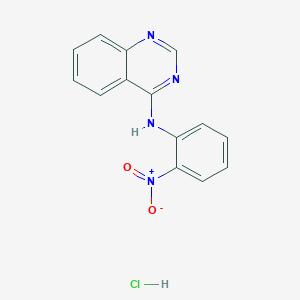![molecular formula C19H22N2O3 B4236386 4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline](/img/structure/B4236386.png)
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline
説明
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline, also known as DAPI, is a fluorescent stain that is widely used in scientific research. DAPI is a small molecule that can penetrate cell membranes and bind to DNA, making it an excellent tool for visualizing and analyzing the structure and function of cells and tissues.
作用機序
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline binds to DNA by intercalating between the base pairs, resulting in a shift in the fluorescence emission spectrum. The binding of this compound to DNA is highly specific, and it has been shown to preferentially bind to AT-rich regions of DNA. This compound can also be used to distinguish between single-stranded and double-stranded DNA, as it only binds to double-stranded DNA.
Biochemical and Physiological Effects
This compound is a relatively non-toxic compound, and has been shown to have minimal effects on cell viability and proliferation. However, it can cause DNA damage if used at high concentrations, and should be handled with care. This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of topoisomerase II activity and the induction of apoptosis in cancer cells.
実験室実験の利点と制限
One of the main advantages of 4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline is its high specificity for DNA, which makes it an excellent tool for visualizing and analyzing the structure and function of cells and tissues. This compound is also relatively easy to use, and can be used in a variety of imaging techniques. However, there are also some limitations to the use of this compound in lab experiments. For example, it cannot be used to distinguish between different types of cells, and it may not be suitable for use in live-cell imaging.
将来の方向性
There are many potential future directions for the use of 4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline in scientific research. One area of interest is the development of new imaging techniques that can be used to visualize DNA in three dimensions, allowing for a more detailed analysis of the structure and function of nuclei. Another area of interest is the development of new fluorescent dyes that can be used to label specific proteins or organelles within cells, allowing for a more comprehensive analysis of cellular function. Finally, there is also interest in using this compound in combination with other imaging techniques, such as electron microscopy, to gain a more detailed understanding of the structure and function of cells and tissues.
科学的研究の応用
4-[(6,7-dimethoxy-1-methyl-3,4-dihydro-2(1H)-isoquinolinyl)carbonyl]aniline is widely used in scientific research to visualize and analyze DNA in cells and tissues. It can be used to stain fixed or live cells, and can be used in a variety of imaging techniques, including fluorescence microscopy, flow cytometry, and confocal microscopy. This compound is particularly useful for studying the structure and function of nuclei, as it can be used to stain chromatin and identify the location of DNA within the nucleus.
特性
IUPAC Name |
(4-aminophenyl)-(6,7-dimethoxy-1-methyl-3,4-dihydro-1H-isoquinolin-2-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-12-16-11-18(24-3)17(23-2)10-14(16)8-9-21(12)19(22)13-4-6-15(20)7-5-13/h4-7,10-12H,8-9,20H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWYURRBCOQLQCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=C(C=C2CCN1C(=O)C3=CC=C(C=C3)N)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(2-chlorophenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B4236322.png)

![N-(5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxyphenyl)acetamide](/img/structure/B4236335.png)
![1-[(2,3,4,5-tetramethylphenyl)sulfonyl]pyrrolidine](/img/structure/B4236347.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B4236357.png)

![3-{2-[4-(diphenylmethyl)-1-piperazinyl]-2-oxoethyl}octahydro-2(1H)-quinoxalinone](/img/structure/B4236374.png)
![3-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4236375.png)
![N-cyclopentyl-4-[methyl(2-thienylsulfonyl)amino]benzamide](/img/structure/B4236377.png)

![1-{3-[(4-chlorophenyl)thio]propanoyl}-2-methylpiperidine](/img/structure/B4236384.png)
![3-[(4-chlorophenyl)thio]-N-(5-propyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B4236392.png)
![8-(2-methoxyphenyl)-1,3-dimethyl-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B4236404.png)
